The Biological Activity of Human Leptin Fragment (116-130): A Technical Guide
The Biological Activity of Human Leptin Fragment (116-130): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human leptin fragment (116-130), a synthetically derived peptide segment of the larger leptin protein, has garnered significant attention for its diverse biological activities that often mirror or, in some cases, diverge from the parent hormone. This guide provides an in-depth technical overview of the core biological functions of leptin (116-130), with a focus on its neuroprotective, metabolic, and endocrine effects. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Core Biological Activities
Human leptin (116-130) has demonstrated a range of biological effects in both in vitro and in vivo models. These activities are primarily centered around neuroprotection, cognitive enhancement, and modulation of endocrine and metabolic systems.
Neuroprotective and Cognitive-Enhancing Effects
A significant body of research highlights the potential of leptin (116-130) as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.[1][2] The fragment has been shown to mimic the neuroprotective actions of full-length leptin by preventing amyloid-β (Aβ)-induced synaptic disruption and neuronal cell death.[1][3][4] Furthermore, leptin (116-130) enhances hippocampal synaptic plasticity, a cellular mechanism underlying learning and memory, and improves performance in episodic-like memory tasks.[1][3][4] This is achieved, in part, by promoting the trafficking of AMPA receptors to the synapse.[3][5]
Endocrine and Metabolic Modulation
Leptin (116-130) has been observed to influence the endocrine system, though its effects can differ between in vivo and in vitro settings. In vivo studies have shown that it can stimulate the secretion of luteinizing hormone (LH) and prolactin.[6][7] Conversely, in vitro experiments have demonstrated an inhibitory effect on LH and follicle-stimulating hormone (FSH) secretion.[8][9][10] The fragment also directly inhibits testosterone (B1683101) secretion from testicular tissue.[8][9] In terms of metabolic function, intraperitoneal administration of leptin (116-130) has been reported to reduce food intake and body weight gain in animal models.[11][12][13] Interestingly, some evidence suggests that these metabolic effects may not be mediated by the long form of the leptin receptor (OB-Rb), the primary receptor for full-length leptin in the hypothalamus.[11][13]
Angiogenic and Proliferative Properties
While the pro-angiogenic activity of full-length leptin is well-established[14], the specific role of the 116-130 fragment in angiogenesis is an area of ongoing investigation. However, it has been noted to have mitogenic activity on vascular endothelial cells.[15] Additionally, leptin (116-130) has been shown to increase the proliferation of CD4(+)CD25(-) T cells.[15]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activity of human leptin (116-130).
Table 1: Neuroprotective Effects of Leptin (116-130) on SH-SY5Y Cells
| Treatment | Cell Viability Assay | Outcome | Reference |
| 10 µM Aβ1–42 + 0.1 nM Leptin (116-130) | Crystal Violet | 29.4 ± 9.4% increase in cell number | [5] |
| 10 µM Aβ1–42 + 10 nM Leptin (116-130) | Crystal Violet | 51.8 ± 6.3% increase in cell number | [5] |
| 5 µM CuCl2 + 0.1 nM Leptin (116-130) | Crystal Violet | 27.8 ± 10.6% increase in cell number | [4] |
| 5 µM CuCl2 + 10 nM Leptin (116-130) | Crystal Violet | 39.9 ± 13.5% increase in cell number | [4] |
| 10 µM Aβ1–42 + 0.1 nM Leptin (116-130) | LDH Release | 26.7 ± 17.3% decrease in LDH release | [4] |
| 10 µM Aβ1–42 + 10 nM Leptin (116-130) | LDH Release | 46.6 ± 9% decrease in LDH release | [4] |
Table 2: Effects of Leptin (116-130) on Hormone Secretion
| Experimental Model | Hormone Measured | Treatment | Effect | Reference |
| Fasted Adult Male Rats (in vivo) | LH | 15 µg i.c.v. Leptin (116-130) | Increased pulse frequency, mean levels, pulse amplitude, and net secretion. | [6] |
| Fasted Adult Male Rats (in vivo) | Prolactin | 15 µg i.c.v. Leptin (116-130) | Increased pulse frequency, trough levels, mean levels, and net secretion. | [6] |
| Incubated Rat Hemi-pituitaries (in vitro) | LH and FSH | 10⁻⁹–10⁻⁵ M Leptin (116-130) amide | Significantly decreased secretion at all doses. | [8][9] |
| Rat Testis (in vitro) | Testosterone | 10⁻⁹–10⁻⁵ M Leptin (116-130) amide | Dose-dependent inhibition of basal and hCG-stimulated secretion, significant from 10⁻⁷ M. | [8][9] |
Signaling Pathways
The biological effects of leptin (116-130) are mediated through the activation of specific intracellular signaling cascades. Notably, in neuronal cells, the fragment has been shown to activate the STAT3 and PI3-kinase pathways, both of which are critical for its neuroprotective effects.[3] Inhibition of these pathways negates the protective actions of leptin (116-130).[3]
Caption: Signaling pathway of Leptin (116-130).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Neuroprotection Assay
This protocol is based on methodologies used to assess the neuroprotective effects of leptin (116-130) against Aβ-induced toxicity in SH-SY5Y human neuroblastoma cells.[4][5]
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Cell Culture: SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
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Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
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Treatment: The culture medium is replaced with a medium containing the desired concentrations of Aβ1-42 (e.g., 10 µM) and leptin (116-130) (e.g., 0.1 nM, 10 nM). Control wells receive either vehicle or Aβ1-42 alone.
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Incubation: The cells are incubated for a further 24-48 hours.
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Cell Viability Assessment:
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Crystal Violet Assay: The medium is removed, and cells are fixed with 4% paraformaldehyde for 15 minutes. After washing with PBS, cells are stained with 0.1% crystal violet solution for 30 minutes. The stain is then solubilized with 10% acetic acid, and the absorbance is measured at 590 nm.
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LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available kit according to the manufacturer's instructions.
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Caption: In Vitro Neuroprotection Assay Workflow.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol is based on the methodology for assessing synaptic plasticity in rat hippocampal slices.[16]
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Hippocampal Slice Preparation: Adult male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover for at least 1 hour.
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Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
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Baseline Recording: A stable baseline of fEPSPs is recorded for 20 minutes.
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Leptin (116-130) Application: Leptin (116-130) (e.g., 25 nM) is bath-applied for 20 minutes.
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Post-Application Recording: fEPSPs are recorded for at least 60 minutes post-application to measure changes in synaptic strength.
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LTP Induction: In some experiments, high-frequency stimulation (HFS) is delivered to induce LTP, and the effect of leptin (116-130) on the magnitude of this plasticity is assessed.
Conclusion
The human leptin fragment (116-130) exhibits a compelling profile of biological activities, particularly in the realms of neuroprotection and cognitive enhancement. Its ability to activate key signaling pathways and modulate neuronal and endocrine function underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly its receptor interactions and downstream signaling events in various cell types. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this intriguing peptide.
References
- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. scispace.com [scispace.com]
- 9. In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Obesity and leptin in breast cancer angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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